RS 0481
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Overview
Description
It plays a crucial role in modulating the immune response and rebuilding lymphocyte populations damaged by tumor growth in animals . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Chemical Reactions Analysis
RS-0481 undergoes various reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not explicitly documented, its impact on immune responses suggests interactions with cellular pathways and signaling molecules. Major products formed from these reactions remain an area of ongoing investigation.
Scientific Research Applications
RS-0481 has diverse applications in scientific research:
Immunology: Enhancing tumor-specific cytotoxic T lymphocytes (CTLs) and other immune responses.
Oncology: Investigating its potential as an immunomodulatory agent against tumor burden.
Drug Development: Exploring its role in cancer therapy and immune-based treatments.
Mechanism of Action
The precise mechanism by which RS-0481 exerts its effects remains an active area of study. It likely involves interactions with immune cells, cytokines, and tumor microenvironments. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While RS-0481’s uniqueness is evident in its immune-modulating properties, a direct comparison with similar compounds is challenging due to limited available data. Researchers continue to explore its distinct features in comparison to other immunomodulatory agents.
Properties
CAS No. |
134931-74-1 |
---|---|
Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
InChI Key |
MEXWLVVJOPSWLN-PBHICJAKSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Synonyms |
3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide RS 0481 RS-0481 |
Origin of Product |
United States |
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